
CID 78061246
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Overview
Description
The compound with the identifier “CID 78061246” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its reactivity and functionality in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 78061246” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the same fundamental reactions as in the laboratory synthesis but is adapted to handle larger quantities of reactants and products. Industrial production also focuses on minimizing waste and improving the efficiency of the process through the use of advanced technologies and automation.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 78061246” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving “this compound” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions. The choice of solvent, temperature, and reaction time are also critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce hydrogenated compounds. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
The compound “CID 78061246” has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical assays.
Medicine: Researchers are exploring the compound’s potential as a therapeutic agent, investigating its effects on different disease models and its mechanism of action.
Industry: “this compound” is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “CID 78061246” exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for studying CID 78061246’s chemical properties?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific rigor. For example:
- Feasibility: Assess resource availability (e.g., synthesis pathways, analytical instruments).
- Novelty: Identify gaps via systematic literature reviews (e.g., lack of data on this compound’s stability under varying pH conditions).
- Frameworks like PICO (Population, Intervention, Comparison, Outcome) can adapt to chemical studies by substituting "Population" with "Compound Class" and "Intervention" with "Experimental Conditions" .
Q. What experimental design principles should guide initial investigations of this compound?
- Methodological Answer :
- Define objectives using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound).
- Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting reactivity.
- Include controls (e.g., inert analogs or reference compounds) to validate observations .
- Document protocols rigorously to ensure reproducibility, adhering to guidelines for experimental reporting in chemistry journals .
Q. How do I conduct a literature review specific to this compound while avoiding unreliable sources?
- Methodological Answer :
- Use databases like PubMed, SciFinder, and ACS Publications, filtering for peer-reviewed articles.
- Apply backward/forward citation tracking to identify foundational studies.
- Critically evaluate sources: prioritize studies with detailed experimental sections and validation metrics (e.g., NMR purity ≥95%) .
Q. Advanced Methodological Challenges
Q. How can I resolve contradictions in experimental data for this compound’s catalytic activity?
- Methodological Answer :
- Perform triangulation: Cross-validate results using multiple techniques (e.g., HPLC, mass spectrometry, kinetic assays).
- Conduct sensitivity analyses to identify outlier conditions (e.g., trace impurities in reagents).
- Compare findings with computational models (e.g., DFT calculations) to reconcile discrepancies .
- Document all anomalies and propose mechanistic hypotheses for further testing .
Q. What strategies ensure robust validation of this compound’s synthetic pathways?
- Methodological Answer :
- Use orthogonal analytical methods (e.g., IR, XRD, and elemental analysis) to confirm compound identity.
- Replicate synthesis under varied conditions to assess scalability and reproducibility.
- Apply green chemistry metrics (e.g., atom economy, E-factor) to evaluate sustainability .
Q. How should I design interdisciplinary studies involving this compound (e.g., biochemistry and materials science)?
- Methodological Answer :
- Define clear interdisciplinary objectives (e.g., "Assess this compound’s dual role as a enzyme inhibitor and polymer precursor").
- Collaborate with domain experts to align methodologies (e.g., bioactivity assays vs. tensile strength tests).
- Use mixed-methods frameworks to integrate qualitative (e.g., mechanistic insights) and quantitative (e.g., yield optimization) data .
Q. Data Analysis and Reporting
Q. What statistical approaches are suitable for analyzing dose-response relationships involving this compound?
- Methodological Answer :
- Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across concentrations.
- Report confidence intervals and effect sizes to contextualize significance .
Q. How do I ethically address unexpected toxicological findings for this compound?
- Methodological Answer :
- Follow institutional review board (IRB) protocols for hazard disclosure.
- Re-evaluate experimental design to confirm causality (e.g., exclude solvent toxicity via control experiments).
- Publish negative results in open-access platforms to inform future research .
Q. Specialized Techniques
Q. What advanced spectroscopic methods can elucidate this compound’s structural dynamics?
- Methodological Answer :
- Use time-resolved NMR or X-ray crystallography to monitor conformational changes.
- Pair with computational simulations (e.g., molecular dynamics) to interpret transient states.
- Validate findings against crystallographic databases (e.g., Cambridge Structural Database) .
Q. How can machine learning optimize reaction conditions for this compound derivatives?
Properties
Molecular Formula |
C12H17Si |
---|---|
Molecular Weight |
189.35 g/mol |
InChI |
InChI=1S/C12H17Si/c1-4-5-9-12(13(2)3)10-7-6-8-11-12/h6-8,10H,4,11H2,1-3H3 |
InChI Key |
LYTXKQVSICBZBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC1(CC=CC=C1)[Si](C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.